molecular formula C11H11NO2 B1322317 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 920304-25-2

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B1322317
CAS No.: 920304-25-2
M. Wt: 189.21 g/mol
InChI Key: OVLTZPBVKMLQRW-UHFFFAOYSA-N
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Description

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a chemical compound with the molecular formula C11H11NO2 It is a derivative of naphthalene, characterized by the presence of a carboxamide group and a ketone group on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the reaction of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with ammonia or an amine. The reaction is usually carried out under controlled conditions, such as in the presence of a dehydrating agent like thionyl chloride or phosphorus pentachloride, to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amide derivatives.

Scientific Research Applications

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a ketone and an amide group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-oxo-7,8-dihydro-6H-naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c12-11(14)8-4-5-9-7(6-8)2-1-3-10(9)13/h4-6H,1-3H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLTZPBVKMLQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622943
Record name 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920304-25-2
Record name 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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